2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Description
Properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-12(3-4-13)8-5-7(9)10-6-11-8/h5-6,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVZJXGCGLHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol, also known by its CAS number 22177-94-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies, providing a comprehensive overview of its properties and applications in medicinal chemistry.
- Chemical Formula : C₆H₈ClN₃O
- Molecular Weight : 173.6 g/mol
- Structural Characteristics : The compound features a pyrimidine ring substituted with a chloro group and an ethylamino side chain, contributing to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for some related compounds ranged from 2.43 to 14.65 μM, indicating promising activity against these malignancies .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Compound C | LLC-PK1 (non-cancerous) | >20 |
These findings suggest that similar compounds might inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound may involve several mechanisms:
- Microtubule Disruption : Compounds with structural similarities have been observed to interfere with microtubule assembly, leading to cell cycle arrest.
- Apoptotic Pathways : Induction of apoptosis through caspase activation has been documented in related studies.
- Inhibition of Oncogenic Pathways : Targeting specific signaling pathways involved in cancer progression may also be a mechanism through which these compounds exert their effects .
Study on Anticancer Efficacy
A significant study evaluated a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated that several compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
In Vivo Studies
In vivo experiments conducted on animal models demonstrated that certain derivatives significantly reduced tumor growth without notable toxicity. These studies are essential for assessing the therapeutic potential and safety profile of the compound before clinical trials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarity to 2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol, as reported in chemical databases (similarity scores calculated using Tanimoto coefficients) :
| Compound Name | CAS Number | Similarity | Key Structural Differences |
|---|---|---|---|
| 2-((6-Chloropyrimidin-4-yl)(methyl)amino)ethanol | 340742-83-8 | 0.89 | Methyl group replaces ethyl on the amino moiety |
| 2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol | 1220036-27-0 | 0.95 | Piperazine ring replaces ethylamino group |
| 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol | 1219963-83-3 | 0.85 | Methyl-propanol backbone instead of ethanol |
Key Observations :
- Ethyl vs.
- Piperazine Incorporation : The piperazine-containing analogue (CAS 1220036-27-0) introduces a rigid cyclic amine, which could improve binding affinity in target proteins through additional hydrogen-bonding interactions .
Nematicidal Activity of Ethanolamine Homologues
A study on ethanolamine derivatives with varying alkyl chain lengths (C7–C13) revealed that chain length critically influences nematicidal activity against Bursaphelenchus xylophilus :
- C11OEtOH (2-(1-undecyloxy)-1-ethanol): Exhibited LD₉₀ comparable to abamectin, a commercial nematicide.
- Shorter Chains (C7–C10) : Reduced activity at lower concentrations (100 mg/L).
Implications for this compound: While the target compound’s ethyl group is shorter than C11, the chloropyrimidine core may compensate by enhancing target specificity. Direct biological data for the compound is lacking, but SAR trends suggest that optimizing alkyl chain length or pyrimidine substituents could improve activity .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP Predictions
- Target Compound : Predicted logP ≈ 1.5 (moderate lipophilicity) due to the chloro group and ethyl chain.
- Piperazine Analogue (CAS 1220036-27-0) : Higher solubility in aqueous media (logP ≈ 0.8) due to the polar piperazine ring .
Therapeutic Implications : The balance between solubility and lipophilicity in the target compound suggests suitability for oral administration, though experimental validation is required.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 6-chloro-4-pyrimidinyl derivatives and ethanolamine precursors. For example, analogous methods involve reacting amines with halogenated pyrimidines under reflux in polar aprotic solvents (e.g., DMF or ethanol) with bases like triethylamine to neutralize byproducts . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to halogenated substrate) and reaction time (2–24 hours) to maximize yield. Post-synthesis purification via column chromatography (C18 reverse-phase, acetonitrile/water gradients) ensures >90% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Key peaks include:
- ¹H NMR : δ 1.2–1.4 ppm (triplet, -CH₂CH₃ from ethylamino group), δ 3.6–3.8 ppm (multiplet, -CH₂-OH from ethanol), and δ 8.2–8.4 ppm (singlet, pyrimidine protons) .
- ¹³C NMR : Peaks at ~160 ppm (pyrimidine C-Cl) and ~60 ppm (ethanol -CH₂-OH). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 246.7 (calculated for C₉H₁₃ClN₃O) .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : The compound is moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO (≤5% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (pKa ~9.5 for the ethanolamine group), enabling solubility in mildly acidic buffers .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do steric/electronic factors impact its derivatization?
- Methodological Answer : The 6-chloro substituent on the pyrimidine ring acts as a leaving group, facilitating nucleophilic attack by ethylaminoethanol. Density Functional Theory (DFT) studies suggest the electron-withdrawing Cl atom lowers the LUMO energy of the pyrimidine ring, enhancing reactivity. Steric hindrance from the ethyl group slows substitution at the 4-position, necessitating elevated temperatures (80–100°C) for efficient coupling .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell permeability, protein binding). To reconcile discrepancies:
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
- Use isotopic labeling (³H or ¹⁴C) to quantify intracellular uptake and correlate with activity .
- Validate target engagement via biophysical methods (e.g., Surface Plasmon Resonance) to confirm direct binding to hypothesized receptors .
Q. What strategies enable selective functionalization of the ethanolamine moiety without compromising the pyrimidine core?
- Methodological Answer : Protect the pyrimidine’s reactive sites (e.g., Cl at position 6) using temporary protecting groups (e.g., Boc for amines). For ethanolamine modification:
- Esterification : React with acyl chlorides in anhydrous dichloromethane.
- Oxidation : Use TEMPO/NaClO₂ to convert the -OH group to a ketone for further derivatization .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to prevent over-oxidation or side reactions .
Q. How does the compound’s conformational flexibility affect its binding to enzyme active sites, and what computational tools can model this?
- Methodological Answer : The ethanolamine side chain adopts multiple rotamers, influencing binding entropy. Molecular Dynamics (MD) simulations (AMBER or GROMACS) can predict dominant conformers in aqueous vs. lipid environments. Docking studies (AutoDock Vina) should prioritize flexible ligand sampling to identify low-energy binding poses. Pair with mutagenesis (e.g., alanine scanning of target enzymes) to validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
